molecular formula C28H27FN2O3S B2405143 1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892771-58-3

1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2405143
CAS No.: 892771-58-3
M. Wt: 490.59
InChI Key: MZZJONZJZFAPOP-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl, fluoro, and pyrrolidinyl groups. Common synthetic methods include:

    Nucleophilic substitution: Introduction of the fluoro group.

    Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides.

    Pyrrolidinylation: Incorporation of the pyrrolidinyl group through amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biology: Study of its interactions with biological macromolecules and potential as a bioactive compound.

    Materials Science: Use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the functional groups present in the compound. For example, the fluoro group may enhance binding affinity to certain targets, while the sulfonyl group could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-[(4-methylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one
  • 1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-chloro-7-pyrrolidin-1-ylquinolin-4(1H)-one

Uniqueness

1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

1-benzyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-2-20-10-12-22(13-11-20)35(33,34)27-19-31(18-21-8-4-3-5-9-21)25-17-26(30-14-6-7-15-30)24(29)16-23(25)28(27)32/h3-5,8-13,16-17,19H,2,6-7,14-15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZJONZJZFAPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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